(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid
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Overview
Description
N-(7-Nitrobenzofurazan-4-yl)phallacidin: is a fluorochrome compound commonly used as a visualizing probe for actin. It is known for its ability to bind and stabilize filamentous F-actin, preventing the dissociation of paired filaments and disturbing the natural equilibrium between filamentous (polymeric) and globular (monomeric) actin in the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Nitrobenzofurazan-4-yl)phallacidin involves the reaction of phallacidin with 7-nitrobenzofurazan-4-yl chloride under specific conditions. The reaction typically requires a solvent such as methanol and is carried out at low temperatures to ensure the stability of the compound .
Industrial Production Methods: Industrial production of N-(7-Nitrobenzofurazan-4-yl)phallacidin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(7-Nitrobenzofurazan-4-yl)phallacidin primarily undergoes substitution reactions due to the presence of the nitrobenzofurazan moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of N-(7-Nitrobenzofurazan-4-yl)phallacidin .
Scientific Research Applications
N-(7-Nitrobenzofurazan-4-yl)phallacidin has a wide range of applications in scientific research, including:
Mechanism of Action
N-(7-Nitrobenzofurazan-4-yl)phallacidin exerts its effects by binding to filamentous F-actin. This binding stabilizes the actin filaments, preventing their dissociation and maintaining the equilibrium between filamentous and globular actin. The compound’s fluorescence allows for the visualization of actin filaments under a microscope, providing valuable insights into the structure and dynamics of the cytoskeleton .
Comparison with Similar Compounds
Jasplakinolide: A compound that also stabilizes actin filaments but has different binding properties and effects on actin dynamics.
Uniqueness: N-(7-Nitrobenzofurazan-4-yl)phallacidin is unique due to its combination of actin-binding and fluorescent properties. This dual functionality makes it a valuable tool for studying actin dynamics in various research fields .
Properties
Molecular Formula |
C44H53N11O15S |
---|---|
Molecular Weight |
1008.0 g/mol |
IUPAC Name |
(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid |
InChI |
InChI=1S/C44H53N11O15S/c1-18(2)31-39(62)50-32(19(3)43(65)66)42(64)54(27-10-11-28(55(68)69)34-33(27)51-70-52-34)30-16-71-40-23(22-8-6-7-9-24(22)48-40)13-25(36(59)47-26(37(60)49-31)14-44(5,67)17-56)46-35(58)20(4)45-38(61)29-12-21(57)15-53(29)41(30)63/h6-11,18-21,25-26,29-32,48,56-57,67H,12-17H2,1-5H3,(H,45,61)(H,46,58)(H,47,59)(H,49,60)(H,50,62)(H,65,66)/t19-,20-,21-,25-,26-,29-,30-,31-,32+,44?/m0/s1 |
InChI Key |
HFPJHLOQPDINRZ-ZAKSBDSSSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)N(C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C(C)C)[C@H](C)C(=O)O)C6=CC=C(C7=NON=C67)[N+](=O)[O-] |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)N(C(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C)C(=O)O)C6=CC=C(C7=NON=C67)[N+](=O)[O-] |
Origin of Product |
United States |
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